molecular formula C19H18ClN3O3S B4883256 N-(3-chloro-4-methylphenyl)-2-({5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide

N-(3-chloro-4-methylphenyl)-2-({5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide

Cat. No.: B4883256
M. Wt: 403.9 g/mol
InChI Key: QUUZWDSREAJWON-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methylphenyl)-2-({5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide is a synthetic acetamide derivative featuring a 1,3,4-oxadiazole core substituted with a (3-methylphenoxy)methyl group and a sulfanyl bridge. The acetamide moiety is attached to a 3-chloro-4-methylphenyl ring, which confers distinct electronic and steric properties.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[[5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3S/c1-12-4-3-5-15(8-12)25-10-18-22-23-19(26-18)27-11-17(24)21-14-7-6-13(2)16(20)9-14/h3-9H,10-11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUUZWDSREAJWON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC2=NN=C(O2)SCC(=O)NC3=CC(=C(C=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-chloro-4-methylphenyl)-2-({5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Preparation of 3-chloro-4-methylphenylamine: This intermediate is synthesized through the chlorination of 4-methylphenylamine.

    Formation of the oxadiazole ring: The oxadiazole ring is formed by reacting 3-methylphenoxyacetic acid with hydrazine hydrate, followed by cyclization with carbon disulfide.

    Coupling reaction: The final step involves coupling the 3-chloro-4-methylphenylamine with the oxadiazole intermediate using appropriate coupling reagents and conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

N-(3-chloro-4-methylphenyl)-2-({5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to N-(3-chloro-4-methylphenyl)-2-({5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide exhibit significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of oxadiazole possess potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

There is emerging evidence that oxadiazole derivatives can inhibit cancer cell proliferation. For instance, compounds containing the oxadiazole ring have shown efficacy in inducing apoptosis in cancer cell lines . The specific compound discussed may have similar effects due to its structural analogies with known anticancer agents.

Anti-inflammatory Effects

Studies have suggested that certain sulfanyl compounds can exhibit anti-inflammatory properties. The compound's structure may contribute to its ability to modulate inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases .

Pesticidal Activity

The compound's structural features suggest potential applications as a pesticide. Research has shown that oxadiazole derivatives can act as effective insecticides and fungicides. For example, a recent study highlighted the effectiveness of similar compounds against common agricultural pests and pathogens . This application could be vital for developing new agrochemicals that are less harmful to the environment.

Herbicidal Properties

In addition to its pesticidal applications, there is potential for herbicidal activity. Compounds with similar structures have been tested for their ability to inhibit weed growth without affecting crop yield. This aspect could lead to the development of selective herbicides that target specific weed species while preserving desirable plants .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory study, researchers synthesized several derivatives of this compound and tested them against various pathogens. The results indicated that certain modifications significantly enhanced antimicrobial activity compared to the parent compound .

Case Study 2: Agricultural Application

A field trial was conducted to assess the effectiveness of an oxadiazole-based pesticide derived from the compound against aphid populations in soybean crops. The trial demonstrated a marked reduction in aphid numbers and an increase in crop yield compared to untreated plots .

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-({5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with essential cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and organism being studied.

Comparison with Similar Compounds

a. N-(2,4-Dichlorophenyl)-2-({5-[(4-Ethylphenoxy)Methyl]-1,3,4-Oxadiazol-2-yl}Sulfanyl)Acetamide (BL98488)

  • Molecular Formula : C₁₉H₁₇Cl₂N₃O₃S
  • Key Differences: The aryl group is 2,4-dichlorophenyl instead of 3-chloro-4-methylphenyl, and the oxadiazole substituent is 4-ethylphenoxy instead of 3-methylphenoxy.

b. N-(5-Fluoro-2-Methylphenyl)-2-({5-[(3-Methylphenoxy)Methyl]-1,3,4-Oxadiazol-2-yl}Sulfanyl)Acetamide

  • Molecular Formula : C₁₉H₁₈FN₃O₃S
  • Key Differences : The aryl group is 5-fluoro-2-methylphenyl. Fluorine’s electron-withdrawing nature may alter electronic distribution, affecting binding to bacterial targets like DNA gyrase .

Analogues with Modified Oxadiazole Substituents

a. 3-({5-[(2-Amino-1,3-Thiazol-4-yl)Methyl]-1,3,4-Oxadiazol-2-yl}Sulfanyl)-N-(3-Methylphenyl)Propanamide (7c)

  • Molecular Formula : C₁₆H₁₇N₅O₂S₂
  • Key Differences: Replaces (3-methylphenoxy)methyl with a thiazole-containing substituent.
  • aureus MIC: 63 µg/mL) .

b. 2-{[5-(Diphenylmethyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}-N-(Pyrazin-2-yl)Acetamide (4)

  • Molecular Formula : C₂₁H₁₇N₅O₂S
  • Key Differences : Diphenylmethyl substituent on oxadiazole and pyrazinyl acetamide group.
  • Impact : Bulky diphenylmethyl groups may reduce solubility but improve stability against metabolic degradation .

Physicochemical Properties Comparison

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
Target Compound C₂₀H₂₀ClN₃O₃S* ~425.9 Not Reported
BL98488 C₁₉H₁₇Cl₂N₃O₃S 438.3 Not Reported
7c C₁₆H₁₇N₅O₂S₂ 375.5 134–136
7l C₁₆H₁₇N₅O₂S₂ 375.5 177–178

*Estimated based on structural analysis.

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : Chloro substituents on the phenyl ring increase electrophilicity, enhancing interactions with bacterial enzymes .
  • Phenoxy Substituents: 3-Methylphenoxy groups balance lipophilicity and solubility, optimizing bioavailability compared to bulkier diphenylmethyl groups .

Biological Activity

N-(3-chloro-4-methylphenyl)-2-({5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound has the following chemical formula and structure:

  • Chemical Formula : C₁₉H₁₈ClN₃OS
  • Molecular Weight : 373.88 g/mol

The structure consists of a chloro-substituted aromatic ring, an acetamide functional group, and an oxadiazole moiety linked via a sulfur atom. This unique arrangement contributes to its biological activity.

Anticancer Activity

Numerous studies have investigated the anticancer potential of oxadiazole derivatives, including this compound. The mechanism of action often involves the inhibition of specific cancer cell lines through apoptosis induction and cell cycle arrest.

Case Studies and Findings:

  • In Vitro Studies :
    • A study reported that derivatives of oxadiazoles exhibit significant cytotoxicity against various cancer cell lines such as HEPG2 (liver cancer), MCF7 (breast cancer), and PC-3 (prostate cancer). The IC50 values for these compounds ranged from 0.67 µM to 1.18 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
  • Mechanistic Insights :
    • Molecular docking studies suggest that these compounds interact with key proteins involved in cancer progression, including EGFR and Src kinases. For instance, one derivative showed an IC50 of 0.24 µM against EGFR, highlighting its potential as a targeted therapy .

Antimicrobial Activity

Beyond anticancer properties, this compound has also been evaluated for antimicrobial effects.

Findings:

  • Antibacterial Studies :
    • The compound demonstrated activity against both Gram-positive and Gram-negative bacteria in preliminary assays. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, suggesting its potential as a new antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Key observations include:

  • The presence of electron-withdrawing groups such as chlorine enhances biological activity.
  • Modifications on the phenyl rings can significantly alter potency against specific targets.

Data Summary Table

Activity TypeCell Line / PathogenIC50 / MIC ValueReference
AnticancerHEPG21.18 µM
AnticancerMCF70.87 µM
AnticancerPC-30.67 µM
AntimicrobialStaphylococcus aureusMIC = 0.5 µg/mL
AntimicrobialE. coliMIC = 1 µg/mL

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